5-(2-Furyl)indoline
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Overview
Description
5-(2-Furyl)indoline is an organic compound that belongs to the class of indoline derivatives. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogenous ring. The compound this compound features a furan ring attached to the indoline structure, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates. This method is efficient, operates under mild conditions, and uses inexpensive reagents . Another method involves the reduction of indole derivatives using polymethylhydrosiloxane (PMHS) as a reducing agent at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The palladium-catalyzed intramolecular amination method is preferred for its high efficiency and low catalyst loadings .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Furyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction of indole derivatives to indoline can be achieved using PMHS as a reducing agent.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include titanium(III) chloride solution.
Reduction: PMHS is used as a reducing agent at room temperature.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under mild conditions.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline compounds.
Scientific Research Applications
5-(2-Furyl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)indoline involves its interaction with various molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The furan ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.
Indoline: The parent compound of 5-(2-Furyl)indoline, lacking the furan ring.
Furan: A five-membered aromatic ring containing oxygen.
Comparison:
Uniqueness: this compound is unique due to the presence of both the indoline and furan rings, which impart distinct chemical and biological properties.
Chemical Properties: The furan ring enhances the compound’s reactivity and binding affinity compared to indoline and indole.
Biological Activities: The combination of indoline and furan rings may result in enhanced biological activities, making this compound a valuable compound for drug development and other applications.
Properties
CAS No. |
893738-61-9 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H11NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-4,7-8,13H,5-6H2 |
InChI Key |
RJIUYDCIFNMACA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
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